molecular formula C10H9N3O4 B186820 Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 72721-23-4

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B186820
CAS No.: 72721-23-4
M. Wt: 235.2 g/mol
InChI Key: YDLKKFCMWQRERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of E8NIPC and its derivatives, particularly against resistant strains of parasites such as Entamoeba histolytica and Trichomonas vaginalis.

Case Study: Exploratory Toxicology Studies

A study published in 2022 investigated the antiparasitic activity of various imidazo[1,2-a]pyridine derivatives, including E8NIPC. The research focused on determining the efficacy of these compounds against metronidazole-resistant strains. The findings indicated that certain derivatives exhibited significant antiparasitic effects while maintaining low toxicity levels in non-clinical trials. This suggests that E8NIPC could serve as a lead compound for developing new treatments for trichomoniasis and amoebiasis, addressing the growing issue of drug resistance in these infections .

Tuberculosis Treatment Development

E8NIPC is also being explored for its potential in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Recent Developments

A comprehensive review discussed the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, including E8NIPC. The review emphasized that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity against tuberculosis pathogens. Specifically, E8NIPC showed promise in preliminary tests for inhibiting the growth of MDR-TB strains, making it a candidate for further development in anti-TB therapies .

Medicinal Chemistry Applications

In medicinal chemistry, E8NIPC serves as a valuable scaffold for synthesizing novel compounds with diverse biological activities.

Synthetic Approaches

The synthesis of E8NIPC can be achieved through various methods, including copper-catalyzed reactions involving aminopyridines and nitroolefins. Such synthetic strategies allow researchers to explore a wide range of derivatives that may possess enhanced pharmacological profiles or reduced side effects compared to existing drugs .

Toxicological Considerations

Understanding the safety profile of E8NIPC is crucial for its application in therapeutic contexts.

Toxicity Studies

Toxicological assessments have shown that E8NIPC exhibits low toxicity in preliminary studies. For instance, acute toxicity tests indicated no significant adverse effects on liver and kidney functions at therapeutic doses, allowing for continued exploration in clinical settings .

Summary Table of Applications

Application AreaDescriptionReferences
Antiparasitic ActivityEffective against Entamoeba histolytica and Trichomonas vaginalis resistant strains
Tuberculosis TreatmentPotential candidate for MDR-TB and XDR-TB therapies
Medicinal ChemistryScaffold for synthesizing novel compounds with diverse biological activities
Toxicological SafetyLow toxicity profile observed in non-clinical studies

Biological Activity

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including multidrug-resistant strains of tuberculosis (TB). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of compounds. The presence of the nitro group and the carboxylate moiety is believed to enhance its biological activity. The compound's structure can be represented as follows:

Ethyl 8 nitroimidazo 1 2 a pyridine 2 carboxylate\text{Ethyl 8 nitroimidazo 1 2 a pyridine 2 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of ATP Homeostasis : Similar compounds have been shown to inhibit ATP synthesis by targeting the QcrB protein in Mycobacterium tuberculosis (Mtb), leading to energy depletion in bacterial cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both replicating and non-replicating strains of Mtb. This is crucial for treating latent TB infections where bacteria remain dormant but viable .

Biological Activity Against Mycobacterium tuberculosis

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, show promising anti-TB activity. Notable findings include:

  • Minimum Inhibitory Concentrations (MICs) : Studies indicate that certain derivatives possess MIC values as low as 0.03 to 0.8μM0.03\text{ to }0.8\mu M against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb .
  • In Vivo Efficacy : In animal models, the pharmacokinetic profile suggests good bioavailability and prolonged half-life, which are essential for effective treatment regimens. For instance, one study reported an area under the curve (AUC) of 3850 ng h mL3850\text{ ng h mL} with a half-life of 13.2 h13.2\text{ h} .

Table 1: Summary of Biological Activity

CompoundMIC (μM)Target PathogenReference
This compound≤0.03 - 0.8Mtb (MDR/XDR)
Related derivatives≤0.006 - 0.04Mtb (H37Rv)
Compound 18<0.03 - 0.8Mtb (XDR)

Toxicity Studies

Exploratory toxicology studies have assessed the safety profile of this compound and related compounds:

  • Acute and Subacute Toxicity : No significant hepatic or renal toxicity was observed in animal models after oral administration over a period of two weeks. This suggests a favorable safety profile for further development in therapeutic applications .

Properties

IUPAC Name

ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLKKFCMWQRERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358509
Record name ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72721-23-4
Record name ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.